

Flumecinol structural formula and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flumecinol*

Cat. No.: *B1672879*

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Flumecinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumecinol (also known as Zixoryn®) is a synthetic compound recognized for its potent induction of hepatic cytochrome P-450 (CYP450) monooxygenases. This technical guide provides an in-depth overview of **flumecinol**, encompassing its structural formula, physicochemical properties, metabolic fate, and the molecular pathways it influences. Detailed experimental protocols for its synthesis and analysis of its metabolism are provided. The document aims to serve as a comprehensive resource for researchers and professionals engaged in drug development and metabolism studies.

Chemical and Physical Properties

Flumecinol, with the IUPAC name 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol, is a tertiary alcohol. Its chemical structure is characterized by a central carbon atom bonded to a phenyl group, a 3-(trifluoromethyl)phenyl group, an ethyl group, and a hydroxyl group.

Structural Formula:

 Flumecinol Chemical Structure

Table 1: Physicochemical Properties of **Flumecinol**

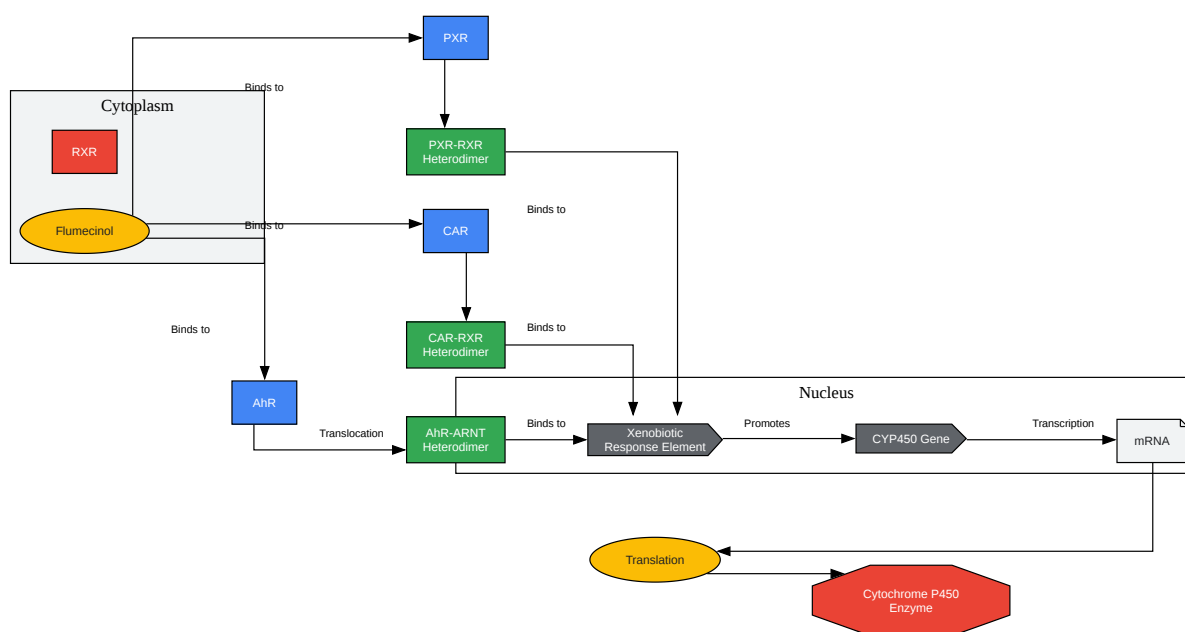
Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₅ F ₃ O	[1][2][3]
Molecular Weight	280.28 g/mol	[1][4]
IUPAC Name	1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol	[5]
Synonyms	Zixoryn, Zyxorin, Flumacinel, RGH-3332	[1]
CAS Number	56430-99-0	[5]
InChI Key	DVASNQYQOZHAJN-UHFFFAOYSA-N	[1][2]
SMILES	CCC(O)(C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F	[2]
Boiling Point	106-108 °C at 0.03 mmHg	[6]
XLogP3	4.3	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1 (Oxygen atom)	
Rotatable Bond Count	3	
Topological Polar Surface Area	20.2 Å ²	

Pharmacology and Mechanism of Action

Flumecinol is a well-documented inducer of the hepatic microsomal drug-metabolizing enzyme system.[4] Specifically, it upregulates the expression of cytochrome P-450 monooxygenases.[4] This induction of CYP450 enzymes can alter the metabolism of co-administered drugs and endogenous compounds.

Cytochrome P-450 Induction Signaling Pathway

The induction of cytochrome P-450 enzymes by xenobiotics like **flumecinol** is primarily mediated by the activation of nuclear receptors, which act as ligand-activated transcription factors. The key receptors involved in this process are the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding in the cytoplasm, these receptors translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of CYP450 genes, thereby initiating their transcription.



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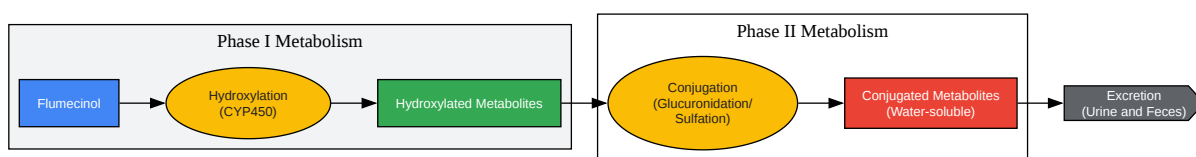
General signaling pathway for xenobiotic-mediated induction of cytochrome P450 enzymes.

Metabolism

The metabolism of **flumecinol** has been studied in humans, with the primary routes of biotransformation being hydroxylation and subsequent conjugation.

Metabolic Pathway

Following oral administration, **flumecinol** undergoes extensive metabolism. The major metabolic pathway involves the hydroxylation of either the alkyl side chain or one of the phenyl groups. These hydroxylated metabolites are then conjugated with glucuronic acid or sulfuric acid to form more water-soluble compounds that can be readily excreted. Unchanged **flumecinol** is not found in the urine.[5][7]



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Metabolic pathway of **flumecinol**.

Excretion

In a study with radiolabeled **flumecinol** in human volunteers, approximately 78.8% of the administered dose was excreted in the urine and 12.0% in the feces over 120 hours.[7] The urinary metabolites were exclusively conjugates of glucuronic and/or sulfuric acids.[5][7]

Table 2: Excretion of **Flumecinol** and its Metabolites in Humans

Excretion Route	Percentage of Dose (Mean ± SD)	Form	Reference
Urine	78.8 ± 6.0%	Conjugated Metabolites	[7]
Feces	12.0 ± 5.3%	Unchanged (1.2%), Conjugated Metabolites (10.8%)	[7]

Experimental Protocols

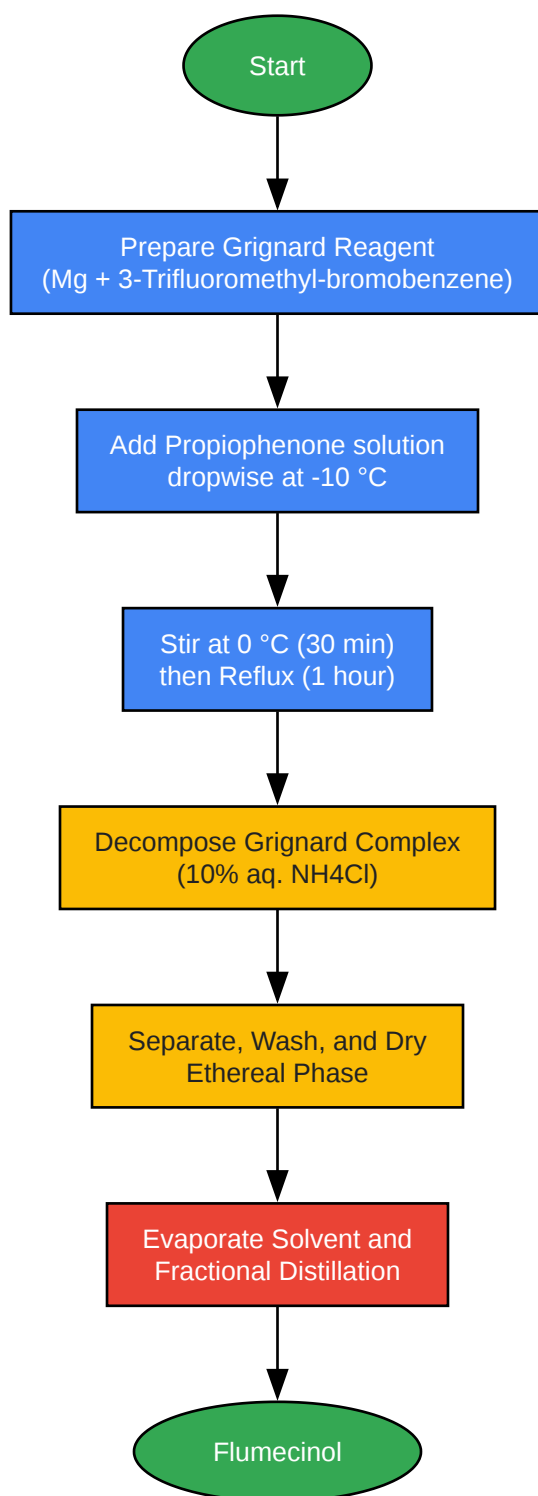
Synthesis of 3-trifluoromethyl- α -ethyl-benzhydrol (Flumecinol)

Materials:

- Magnesium turnings
- 3-Trifluoromethyl-bromobenzene
- Dry ether
- Propiophenone
- 10% aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- A Grignard solution is prepared from 13.6 g of magnesium turnings and 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether.[6]
- A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the Grignard solution at -10 °C.[6]
- The reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 1 hour.[6]
- After cooling to 0 °C, the Grignard complex is decomposed with a 10% aqueous ammonium chloride solution.[6]
- The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium sulfate.[6]
- The solvent is evaporated, and the remaining oil is purified by fractional distillation under vacuum to yield 3-trifluoromethyl- α -ethyl-benzhydrol.[6]



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Workflow for the synthesis of **flumecinol**.

Human Metabolism Study

Study Design:

- A single oral dose of 100 mg of ^{14}C -labeled **flumecinol** was administered to volunteers.[7]

Sample Collection:

- Urine and feces were collected over a period of 120 hours.[7]

Analytical Methods:

- Radioactivity Measurement: Total radioactivity in urine and feces was quantified to determine the extent of excretion.[7]
- Metabolite Profiling:
 - Chromatographic techniques (e.g., Thin Layer Chromatography, Gas Chromatography) were used to separate metabolites.[7]
 - Enzymatic hydrolysis with β -glucuronidase and arylsulfatase was performed to identify conjugated metabolites.[7]
 - Mass Spectrometry and Infrared Spectrophotometry were employed for the structural elucidation of the metabolites.[7]

Clinical Applications and Considerations

Flumecinol has been investigated for its clinical utility in conditions where the induction of hepatic enzymes may be beneficial. For instance, it has been studied for the treatment of pruritus (itching) associated with primary biliary cirrhosis. In a clinical trial, short-term treatment with 300 mg of **flumecinol** daily significantly ameliorated pruritus in these patients.

Conclusion

Flumecinol is a potent inducer of hepatic cytochrome P-450 enzymes with a well-characterized metabolic profile in humans. Its synthesis is achievable through a standard Grignard reaction. The primary metabolic pathways involve hydroxylation and conjugation, leading to the excretion of water-soluble metabolites. The ability of **flumecinol** to induce drug-metabolizing enzymes warrants consideration for potential drug-drug interactions but also

opens avenues for therapeutic applications in specific clinical contexts. This guide provides a foundational understanding of **flumecinol** for professionals in the fields of pharmacology, toxicology, and drug development. Further research to elucidate the specific nuclear receptor (PXR, CAR, or AhR) predominantly activated by **flumecinol** would provide a more complete picture of its mechanism of action.

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- To cite this document: BenchChem. [Flumecinol structural formula and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672879#flumecinol-structural-formula-and-properties]

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